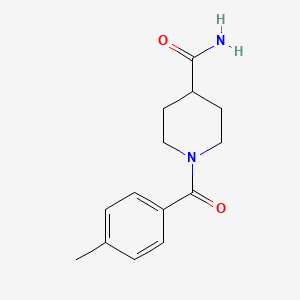

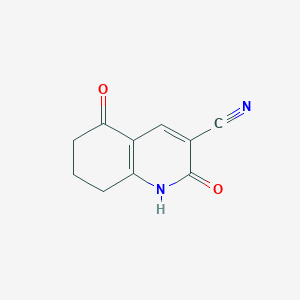

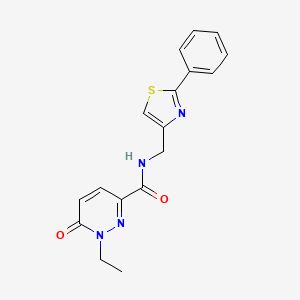

2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile” is a chemical compound . It is a derivative of the 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline family .

Synthesis Analysis

The synthesis of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline derivatives, which are closely related to the compound , has been achieved through a rapid one-pot four-component reaction . This reaction was carried out in the presence of heterogeneous silica-based sulfonic acid (SiO2–Pr–SO3H) under solvent-free conditions . The reactants included different aromatic aldehydes, Meldrum’s acid, dimedone, and ammonium acetate .Applications De Recherche Scientifique

Synthesis of Octahydroquinolines

This compound is used in the synthesis of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines through a rapid one-pot four-component reaction . This process is catalyzed by silica-based sulfonic acid under solvent-free conditions .

Drug Development

The compound is part of the 1,4-dihydropyridines (1,4-DHPs) class of drugs, which are used for the treatment of cardiovascular diseases, including hypertension . It’s also found in various bioactive compounds such as bronchodilator, anti-atherosclerotic, anti-tumor, and anti-diabetic agents .

Neuroprotectant

Recent studies have revealed that 1,4-DHPs, which include this compound, exhibit neuroprotectant properties . This makes them potentially useful in the treatment of neurodegenerative diseases.

Anti-aggregatory Activity

1,4-DHPs also exhibit platelet anti-aggregatory activity , which can be beneficial in preventing blood clots.

Alzheimer’s Disease Treatment

The compound has shown potential in the treatment of Alzheimer’s disease due to its cerebral anti-ischemic activity .

Tumor Therapy

1,4-DHPs, including this compound, have been studied as a chemo-sensitizer in tumor therapy .

Green Synthesis

The compound is used in green synthesis processes, which aim to reduce the environmental impact of chemical reactions . Its synthesis involves a one-pot reaction under solvent-free conditions, making the procedure eco-friendly .

Catalyst in Organic Synthesis

The compound has been applied in the synthesis of different biologically active compounds . It shows high catalytic activity under solvent-free conditions, making it an efficient catalyst for organic transformations .

Propriétés

IUPAC Name |

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAHGZPXIFULGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)

![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)